(S)-2-amino-3-(naphthalen-1-yl)propanoic acid
Overview
Description
“(S)-2-amino-3-(naphthalen-1-yl)propanoic acid” is an alanine derivative . It is also known as “3-NAPHTHALEN-1-YL-PROPIONIC ACID” with a linear formula of C13H12O2 .
Molecular Structure Analysis
The molecular structure of “this compound” has a molecular weight of 315.36 and a formula of C18H21NO4 . Another compound, “3-(1-Naphthyl)propanoic acid”, has a molecular weight of 200.233 Da and a linear formula of C13H12O2 .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a white to off-white color . Another compound, “3-(1-Naphthyl)propanoic acid”, has a boiling point of 412.3±33.0 C at 760 mmHg and a melting point of 227-229 C .Scientific Research Applications
Fluorescence Derivatisation : The compound has been used for the fluorescence derivatisation of amino acids. It was found to be a useful fluorescent derivatising reagent, producing strongly fluorescent amino acid derivatives. This application is significant in biological assays due to its strong fluorescence and good quantum yields in both ethanol and water at physiological pH (Frade, Barros, Moura, & Gonçalves, 2007).
Genetically Encoded Fluorescent Amino Acid : This compound has been genetically encoded in Saccharomyces cerevisiae, providing a powerful tool for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo. This application is significant for biochemical and cellular studies of protein structure and function (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Photophysical Study of Probes : The compound has been studied in the context of its photophysical behavior in various solvents. This research is pertinent to its application in peptide and protein studies, especially considering its properties in different solvents (Moreno Cerezo et al., 2001).
Anticonvulsant Activity : Naphthalen-1-yl derivatives, including those related to (S)-2-amino-3-(naphthalen-1-yl)propanoic acid, have been synthesized and evaluated for their potential anticonvulsant activity. This indicates its potential application in the development of new anticonvulsant agents (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Treatment of Wastewater : The compound has been involved in studies related to the treatment of wastewater from H-acid manufacturing processes, which contain various substituted derivatives of naphthalene. This research is important for environmental management and pollution control (Zhu, Yang, & Wang, 1996).
Material Science Applications : Naphthylamine-derived aromatic dicarboxylic acids, related to this compound, have been used in the synthesis of poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s for blue-light-emitting materials. This application is significant in the field of material science, especially for the development of high-performance polymers (Liou, Hsiao, Chen, & Yen, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of L-1-Naphthylalanine is the L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) . This enzyme is a promising biocatalyst for enantioselective biocatalysis that can be exploited to produce optically pure D-amino acids or α-keto acids .
Mode of Action
L-1-Naphthylalanine interacts with PmaLAAD, leading to changes in the enzyme’s activity. A study showed that the catalytic efficiency of PmaLAAD on L-1-Naphthylalanine was improved through site-saturation mutagenesis . The best variant (F318A/V412A/V438P PmaLAAD) possesses a ∼5-fold lower Km (0.17 mM) and a ∼7-fold higher catalytic efficiency (9.2 s −1 mM −1) on L-1-Naphthylalanine than the wild-type enzyme .
Biochemical Pathways
It is known that l-amino acid deaminases, such as pmalaad, catalyze the deamination of neutral and aromatic l-amino acids to α-keto acids and ammonia .
Pharmacokinetics
It is known that the rate of pmalaad re-activation following membrane addition and the rate of pmalaad inactivation during subsequent incubation at 25 °c are influenced by the presence of l-1-naphthylalanine .
Result of Action
The interaction of L-1-Naphthylalanine with PmaLAAD leads to an increase in the enzyme’s catalytic efficiency . This results in faster bioconversion reactions, with the complete conversion of 0.6 mM of the L-enantiomer achieved in about 15 minutes, which is ∼7.5-fold faster than the wild-type enzyme .
Action Environment
The action of L-1-Naphthylalanine is influenced by environmental factors such as temperature . For instance, while the optimal temperature in a short reaction period at low substrate concentration was around 100°C, productivity was optimal at 70°C, due to inactivation of the enzyme and decomposition of the substrate NPA during a longer reaction period .
Biochemical Analysis
Biochemical Properties
L-1-Naphthylalanine interacts with various enzymes and proteins. For instance, it has been shown to interact with L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), a promising biocatalyst for enantioselective biocatalysis . The interaction between L-1-Naphthylalanine and PmaLAAD has been improved through site-saturation mutagenesis, leading to increased catalytic efficiency .
Molecular Mechanism
The molecular mechanism of L-1-Naphthylalanine involves its interaction with enzymes such as PmaLAAD. The best variant of PmaLAAD, identified through site-saturation mutagenesis, has a lower Km and higher catalytic efficiency on L-1-Naphthylalanine than the wild-type enzyme . This suggests that the substitutions in the enzyme increase the active site volume, allowing better binding of the bulky L-1-Naphthylalanine substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-1-Naphthylalanine have been observed over time. For instance, the complete conversion of 0.6 mM of the L-enantiomer was achieved in about 15 minutes, which is approximately 7.5 times faster than the wild-type enzyme .
properties
IUPAC Name |
(2S)-2-amino-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55516-54-6 | |
Record name | 1-Naphthyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-1-Naphthylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYL-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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